4-Fluoro-2-nitroanisole is an aromatic compound with the molecular formula C₇H₆FNO₃ and a CAS number of 445-83-0. It features a fluorine atom and a nitro group on the aromatic ring, which contribute to its chemical reactivity and potential applications in various fields. This compound is recognized for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
The crystal structure of 4-Fluoro-2-nitroanisole has been determined using X-ray diffraction techniques. This information is valuable for understanding the packing arrangement and intermolecular interactions within the solid state, which can be crucial for applications in material science [].
While there is limited published research specifically focused on 4-Fluoro-2-nitroanisole, its chemical structure suggests potential applications in various scientific fields:
Several methods exist for synthesizing 4-Fluoro-2-nitroanisole:
4-Fluoro-2-nitroanisole serves various purposes in chemical research and industry:
Several compounds share structural similarities with 4-Fluoro-2-nitroanisole. Here are a few notable ones:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Similar structure; used as an intermediate in synthesis |
3-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Different position of fluorine; potential for varied reactivity |
4-Chloro-2-nitroanisole | C₇H₆ClNO₃ | Chlorine instead of fluorine; differing properties due to halogen type |
What sets 4-Fluoro-2-nitroanisole apart from similar compounds is its specific combination of a nitro group and a fluorine atom at designated positions on the aromatic ring. This unique arrangement enhances its reactivity profile, making it particularly useful in targeted synthetic applications where selective reactivity is desired.
Irritant